1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 3-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the formylation of the pyrazole ring to introduce the aldehyde group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products
Oxidation: 1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-chlorophenyl)-3-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole: Lacks the aldehyde group at the 4-position.
1-(4-chlorophenyl)-3-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde: Contains an amino group instead of a nitro group.
1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both electron-withdrawing (nitro and chloro) and electron-donating (aldehyde) groups on the pyrazole ring
Properties
CAS No. |
618098-98-9 |
---|---|
Molecular Formula |
C16H10ClN3O3 |
Molecular Weight |
327.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10ClN3O3/c17-13-4-6-14(7-5-13)19-9-12(10-21)16(18-19)11-2-1-3-15(8-11)20(22)23/h1-10H |
InChI Key |
CEZWXSSKSKBFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.